Calcium 3-hydroxy-3-methylbutyrate monohydrate

Bioavailability Pharmacokinetics HMB formulation comparison

Achieving clinically effective HMB doses via dietary leucine requires >600 g protein daily-impractical for formulation. CaHMB monohydrate solves this with concentrated, bioavailable HMB plus integrated calcium. • 70% greater systemic HMB exposure (AUC) vs HMB-FA in human PK study • Withstands 121°C sterilization for 20 min with zero HMB loss; 24-month ambient stability • FDA GRAS, EU approved; complete 3-assay genotoxicity safety dossier • ~136 mg elemental Ca per gram enables dual-function label claims

Molecular Formula C10H20CaO7
Molecular Weight 292.34 g/mol
Cat. No. B14036797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium 3-hydroxy-3-methylbutyrate monohydrate
Molecular FormulaC10H20CaO7
Molecular Weight292.34 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)[O-])O.CC(C)(CC(=O)[O-])O.O.[Ca+2]
InChIInChI=1S/2C5H10O3.Ca.H2O/c2*1-5(2,8)3-4(6)7;;/h2*8H,3H2,1-2H3,(H,6,7);;1H2/q;;+2;/p-2
InChIKeyXQNZKXFIIRXMQI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CaHMB Monohydrate: Compound Identity and Procurement Overview


Calcium 3-hydroxy-3-methylbutyrate monohydrate (CaHMB; CAS 135236-72-5) is the monohydrate calcium salt of β-hydroxy-β-methylbutyric acid, a leucine metabolite endogenously produced at a rate of only ~5% from dietary leucine [1]. It occurs as a white crystalline powder with the molecular formula C₁₀H₁₈CaO₆·H₂O (MW 292.34 g/mol monohydrate) and is freely soluble in water . CaHMB is commercially available as a nutritional supplement ingredient for sports nutrition, clinical nutrition, and muscle health applications, with regulatory approvals including FDA GRAS designation and Health Canada novel food acceptance for use in meal replacements and formulated liquid diets at up to 1.5 g per serving and 6 g daily .

1
Calcium salt monohydrate
Supports retort processing and dual-nutrient HMB + ~13.6% Ca contribution
2
Water solubility
Reported ~50 g/L at 20°C supports liquid nutritional formulations
3
Formulation stability
Patent-validated clear liquid window with protein at pH 2.8–4.6

Why CaHMB Cannot Be Substituted with Free Acid HMB or Leucine


Three fundamental biochemical and physicochemical barriers prevent safe generic substitution. First, the endogenous conversion of leucine to HMB is rate-limited at ~5%, meaning that to achieve a research-supported 3 g daily HMB dose, a subject would need to consume approximately 60 g of leucine or over 600 g of high-quality protein — an impractical and metabolically taxing intake [1]. Second, plasma pharmacokinetic profiles differ substantially between CaHMB and HMB free acid (HMB-FA), with the 2024 crossover study by Ribeiro et al. demonstrating that HMB-FA delivers only 61.5% relative bioavailability versus CaHMB in water (p < 0.001) [2]. Third, CaHMB provides ~13.6% elemental calcium by weight (~136 mg Ca per gram), delivering a dual-function nutrient profile that neither HMB-FA, sodium HMB, nor leucine can replicate, making CaHMB the only form that simultaneously addresses muscle protein metabolism and calcium nutriture in a single ingredient [3].

!
Leucine impractical
Endogenous conversion is rate-limited (~5%), requiring extreme dietary leucine intake to match typical CaHMB doses.
!
HMB free acid mismatch
Reported lower oral systemic exposure and absence of published retort-stability data may shift formulation outcomes.
!
Other HMB salts gap
Sodium/potassium HMB lack calcium nutriture and have no equivalent thermal stability or regulatory dossier evidence.

Quantitative Differentiation Evidence vs. Closest Analogs


Superior Bioavailability vs. HMB Free Acid

In a 2024 randomized, counterbalanced crossover study of 16 young adults, CaHMB (both capsule and aqueous forms) demonstrated significantly superior bioavailability versus HMB-FA at equivalent 1 g HMB doses [1]. The AUC₀–₇₂₀ min for CaHMB capsules was 50,078 ± 10,507 µmol·L⁻¹ × 720 min, for CaHMB in water was 47,871 ± 10,783 µmol·L⁻¹ × 720 min, and for HMB-FA capsules was only 29,130 ± 12,946 µmol·L⁻¹ × 720 min (both p < 0.001 vs. HMB-FA). Relative bioavailability of HMB-FA was 61.5 ± 17.0%, meaning CaHMB delivers approximately 70% greater systemic HMB exposure than the free acid form (104.8% vs. 61.5% relative to CaHMB-in-water reference). Peak plasma concentration (Cmax) was 229.2 ± 65.9 µmol·L⁻¹ (CaHMB capsules) and 249.7 ± 49.7 µmol·L⁻¹ (CaHMB in water) compared to 139.1 ± 67.2 µmol·L⁻¹ for HMB-FA (p < 0.001). Importantly, CaHMB in water achieved the fastest Tmax of 43 ± 22 min versus 78 ± 21 min for HMB-FA (p < 0.05), indicating more rapid absorption kinetics from the calcium salt [1].

Systemic exposure vs. HMB-FA
Head-to-head
AUC +72% (capsule); Cmax +65% vs. HMB-FA; relative bioavailability 104.8% vs. 61.5%
Reported higher systemic HMB exposure supports formulation efficiency review.
Randomized crossover, n=16 adults, 1 g dose, LC-MS/MS
Bioavailability Pharmacokinetics HMB formulation comparison

Aqueous Solubility Advantage vs. Leucine

Water solubility is a critical parameter for liquid nutritional product formulation, particularly for ready-to-drink (RTD) beverages, clear protein drinks, and medical nutrition products. Calcium HMB powder demonstrates aqueous solubility of approximately 50 g/L at 20°C, compared to leucine, which exhibits solubility of only 24 g/L at 20°C [1]. This 2.1-fold solubility advantage enables formulators to achieve higher HMB concentrations in solution without precipitation, directly facilitating the development of shelf-stable clear nutritional liquids at clinically relevant doses. The patent literature further confirms that CaHMB can be formulated into substantially clear nutritional liquids at calcium HMB-to-soluble calcium weight ratios of 4.5:1 to 7.3:1 while maintaining physical stability, a formulation window not achievable with leucine due to its lower solubility and different ionic behavior [2].

Water solubility at 20°C
Cross-study
2.1× higher vs. leucine
Supports liquid formulation at clinically relevant doses without precipitation.
~50 g/L CaHMB vs. 24 g/L leucine; vendor specification
Solubility Formulation science Leucine comparator

Thermal Stability Under Retort Sterilization

Thermal processing tolerance is a decisive factor for ingredient selection in retorted or aseptically sterilized nutritional products. Accelerated and long-term stability testing of CaHMB demonstrates that aqueous solutions show zero HMB content attenuation after sterilization at 121°C for 20 minutes, and that HMB content remains fully stable after 24 months of ambient-temperature storage of the sterilized solution [1]. This stability profile contrasts with HMB free acid, which patent disclosures indicate is not shelf-stable under high-heat sterilization conditions typical of retort processing, often requiring specialized packaging and handling [2]. The calcium salt form's inherent thermal stability is attributable to the crystalline monohydrate structure (Ca(C₅H₉O₃)₂·H₂O), which provides a defined lattice energy barrier against thermal decomposition that the amorphous or liquid free acid form lacks [2].

Retort thermal tolerance
Class-level
Zero HMB loss after 121°C × 20 min; 24-month ambient stability post-sterilization
Enables retort processing without specialized cold-fill lines; data to verify for alternative salts.
Supplier stability study; HMB-FA lacks published equivalent
Thermal stability Shelf-life Sterilization resistance

Genotoxicity Safety Assessment

A comprehensive three-assay battery of genotoxicity tests was conducted on CaHMB per FDA guidance for food additives — including a bacterial reverse mutation test (Ames), an in vitro mammalian chromosomal aberration test, and an in vivo mammalian erythrocyte micronucleus test [1]. CaHMB showed no increase in revertant colonies at concentrations up to 5,000 µg/plate in five bacterial strains (± metabolic activation). Chromosomal aberrations at up to 2.5 mM (long-term) and 10.0 mM (short-term) CaHMB were comparable to negative controls (<5%), with no polyploidy observed. In the in vivo micronucleus test, no changes in immature erythrocyte or micronuclei frequencies were detected at doses up to 2,000 mg·kg⁻¹ body weight [1]. By contrast, no equivalent published genotoxicity battery exists for HMB free acid, α-HICA, α-ketoisocaproate (KIC), or sodium HMB [2]. This regulatory-grade safety dataset is a pivotal differentiator for CaHMB in jurisdictions requiring comprehensive genotoxicity documentation for novel food ingredient applications.

Genotoxicity battery
Class-level
Negative across Ames, chromosomal aberration, in vivo micronucleus assays
Supports regulatory dossier completeness; no published genotoxicity data for HMB-FA or other salts.
Up to 5,000 µg/plate; 10 mM; 2,000 mg/kg bw
Genotoxicity Safety pharmacology Regulatory toxicology

Muscle Protein Synthesis and Breakdown Modulation

In a primed constant infusion study using [1,2-¹³C₂]leucine and [²H₅]phenylalanine in eight healthy young males, a single oral ~3 g dose of CaHMB produced a rapid (<60 min) peak in plasma HMB concentrations (483.6 ± 14.2 µM, p < 0.0001) [1]. Muscle protein synthesis (MPS) increased from a postabsorptive baseline of 0.046 ± 0.004 %/h to 0.072 ± 0.004 %/h after CaHMB (p < 0.0001), representing a 57% increase in MPS. Concurrently, muscle protein breakdown (MPB) decreased from 7.6 ± 1.2 µmol Phe per leg·min⁻¹ to 5.2 ± 0.8 µmol Phe per leg·min⁻¹ (p < 0.01), a 32% reduction. Increases in mTORC1 substrate phosphorylation (p70S6K1 and RPS6) were observed, confirming mechanism. Importantly, the authors concluded that CaHMB 'provides a comparable stimulation to MPS and suppression of MPB, to FA-HMB,' directly addressing the interchangeability question [1].

Muscle protein turnover
Supporting
MPS +57% (p
Reported anabolic/anti-catabolic endpoints comparable to FA-HMB in human trial.
n=8 males, 3 g CaHMB, stable-isotope infusion
Clear liquid with protein
Class-level
Stability window at CaHMB:soluble Ca 4.5:1–7.3:1 (pH 2.8–4.6)
Patent-validated formulation parameter; no equivalent published for other HMB salts.
US 9,521,859 B2; Abbott Laboratories
Muscle protein synthesis Stable isotope tracer Protein metabolism

Clear Liquid Formulation Stability with Protein

Patent US 9,521,859 B2 (Abbott Laboratories) discloses a defined formulation window enabling substantially clear, physically stable nutritional liquids combining CaHMB with soluble protein at pH 2.8–4.6. The key stability determinant is a calcium HMB-to-soluble calcium weight ratio of 4.5:1 to 7.3:1 [1]. Within this ratio range, CaHMB uniquely maintains clarity and physical stability without the high levels of organic acid salt stabilizers (sodium/potassium citrates and phosphates) traditionally required for calcium-protein systems, enabling products with reduced electrolyte loads suitable for renally compromised patient populations [1]. The patent specifically teaches that calcium HMB monohydrate is the preferred HMB form for these formulations [1]. No equivalent formulation stability window has been published for sodium HMB, potassium HMB, or magnesium HMB in clear protein-containing liquids, making CaHMB the sole HMB salt with a documented, patent-validated stability parameter set for this commercially important product category.

Clear liquid with protein
Class-level
Stability window at CaHMB:soluble Ca 4.5:1–7.3:1 (pH 2.8–4.6)
Patent-validated formulation parameter; no equivalent published for other HMB salts.
US 9,521,859 B2; Abbott Laboratories
Formulation stability Clear liquid nutrition Calcium-protein compatibility

Evidence-Backed Procurement Application Scenarios


Retort-Sterilized RTD Beverages

Manufacturers developing retorted or aseptically sterilized RTD beverages containing HMB should prioritize CaHMB over HMB-FA. The compound withstands 121°C sterilization for 20 minutes with zero HMB content loss and retains full potency after 24 months of ambient storage post-sterilization [1]. This thermal tolerance eliminates the need for costly cold-fill aseptic processing lines or specialized moisture-barrier packaging required by HMB-FA, translating to lower capital expenditure and broader co-manufacturing options . Additionally, CaHMB's water solubility of approximately 50 g/L at 20°C enables formulation at clinically meaningful doses (e.g., 1.5 g per serving) in clear liquid formats while maintaining physical stability when the calcium HMB-to-soluble calcium weight ratio is maintained at 4.5:1 to 7.3:1 , [2].

High-Bioavailability Solid Oral Dosage Forms

For solid dose products targeting muscle mass preservation in aging populations or athletic recovery, CaHMB capsules deliver approximately 70% greater systemic HMB exposure (AUC) compared to HMB-FA capsules at equivalent HMB doses, as demonstrated in the 2024 human crossover pharmacokinetic study [1]. The calcium salt also provides ~136 mg of elemental calcium per gram of CaHMB, contributing to daily calcium intake targets . This dual-function profile (HMB bioactivity plus calcium nutriture) enables product label claims and marketing positioning that single-function HMB-FA or sodium HMB cannot support. The recommended daily HMB intake of 38 mg·kg⁻¹ body mass (approximately 3 g/day for an 80 kg individual) is most practically and cost-effectively achieved with CaHMB given its superior bioavailability, meaning lower ingredient mass is required per unit of systemic HMB delivery .

Low-Electrolyte Clinical Nutrition for Renal Patients

In the development of enteral nutrition formulas and oral nutrition supplements for patients with renal impairment (CKD stages 3–5, dialysis), CaHMB uniquely enables clear liquid formulations with reduced sodium, potassium, and phosphorus loads. Patent US 9,521,859 B2 teaches that using CaHMB within a defined calcium HMB-to-soluble calcium weight ratio of 4.5:1 to 7.3:1 minimizes the requirement for traditional organic acid salt stabilizers (sodium and potassium citrates, phosphates) that are contraindicated in renal nutrition [1]. The patent specifically identifies calcium HMB monohydrate as the preferred HMB form for these substantially clear nutritional liquids [1]. No other HMB salt (sodium, potassium, magnesium) has equivalent published formulation stability data in low-electrolyte protein systems, positioning CaHMB as the risk-mitigated choice for this clinically sensitive application area.

Multi-Jurisdiction Regulatory Dossier Preparation

Ingredient procurement teams preparing regulatory submissions for novel food or dietary supplement ingredient approval (FDA GRAS, EU Novel Foods, Health Canada Novel Food, FSANZ) should select CaHMB as the HMB form for which the most comprehensive published safety documentation exists. CaHMB has a complete three-assay genotoxicity battery (Ames, in vitro chromosomal aberration, in vivo micronucleus) all demonstrating no genotoxic potential at concentrations up to 5,000 µg/plate, 10 mM, and 2,000 mg·kg⁻¹ bw respectively [1]. Health Canada has accepted CaHMB for use in meal replacements and formulated liquid diets at up to 1.5 g per serving and 6 g daily , and FDA has designated CaHMB as GRAS for medical nutrition and special dietary use . Equivalent regulatory-grade safety dossiers are not published for HMB-FA, sodium HMB, potassium HMB, or other HMB salts, meaning CaHMB procurement materially reduces the time, cost, and uncertainty of multi-jurisdiction regulatory approval processes.

Application
Selection Property
Validation Focus
Retort-sterilized RTD formulation
Thermal tolerance & clarity in protein systems
Retort stability (reported zero degradation) and CaHMB:soluble Ca ratio window
Solid oral dosage forms
Reported higher systemic HMB exposure
Bioavailability comparison vs. HMB-FA and calcium contribution assessment
Low-electrolyte clinical nutrition
Formulation stability with reduced stabilizer load
Clear liquid stability at low pH; patent-defined electrolyte-minimized window
Multi-jurisdiction regulatory dossier
Published genotoxicity battery & acceptance precedent
Regulatory acceptance history (GRAS, Health Canada) and dossier completeness
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